molecular formula C16H16IN3O2 B6108726 N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide

N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide

Cat. No.: B6108726
M. Wt: 409.22 g/mol
InChI Key: SFDZPOWRWPQHAI-OCKHKDLRSA-N
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Description

N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, an iodine atom, and an amide linkage

Properties

IUPAC Name

N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16IN3O2/c1-11-2-5-14(6-3-11)18-10-16(22)20-19-9-12-8-13(17)4-7-15(12)21/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDZPOWRWPQHAI-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide typically involves the following steps:

    Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-5-iodobenzaldehyde with 4-methylaniline to form the Schiff base. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Acylation: The Schiff base is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and iodine groups play a crucial role in binding to these targets, while the amide linkage facilitates the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(2-hydroxy-5-bromophenyl)methylideneamino]-2-(4-methylanilino)acetamide
  • N-[(Z)-(2-hydroxy-5-chlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide
  • N-[(Z)-(2-hydroxy-5-fluorophenyl)methylideneamino]-2-(4-methylanilino)acetamide

Uniqueness

N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.

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